![molecular formula C16H34O9 B1677102 3,6,9,12,15,18,21-Heptaoxatricosane-1,23-diol CAS No. 5117-19-1](/img/structure/B1677102.png)
3,6,9,12,15,18,21-Heptaoxatricosane-1,23-diol
Overview
Description
“3,6,9,12,15,18,21-Heptaoxatricosane-1,23-diol” is an organic compound with the chemical formula C28H58O9 . It is also known as Octaethylene glycol and is used as a PEG-based PROTAC linker in the synthesis of PROTACs .
Synthesis Analysis
While specific synthesis methods for “3,6,9,12,15,18,21-Heptaoxatricosane-1,23-diol” were not found in the search results, it is known that it can be used in the synthesis of PROTACs . PROTACs are bifunctional molecules that bind to a target protein and an E3 ubiquitin ligase, leading to the degradation of the target protein .Molecular Structure Analysis
The molecular structure of “3,6,9,12,15,18,21-Heptaoxatricosane-1,23-diol” can be analyzed using various techniques such as NMR, HPLC, LC-MS, and UPLC . These techniques can provide detailed information about the compound’s structure, including its molecular weight, chemical bonds, and functional groups .Physical And Chemical Properties Analysis
“3,6,9,12,15,18,21-Heptaoxatricosane-1,23-diol” has a molecular weight of 370.436 . It has a density of 1.1±0.1 g/cm3 and a boiling point of 471.5±40.0 °C at 760 mmHg . The compound is colorless to white to yellow and can exist as a solid, semi-solid, liquid, or cloudy liquid .Scientific Research Applications
Synthesis of Heterobifunctional Oligo (Ethylene Glycol) Derivatives
Octaethylene glycol is used in the synthesis of heterobifunctional oligo (ethylene glycol) derivatives . A detailed synthetic procedure for monodisperse octa (ethylene glycol) p-toluenesulfonate, a member of this family, has been reported . This method offers a completely chromatography-free workup and purification, resulting in higher yields and a lower cost than alternative strategies .
Simplified Synthesis of Oligoethylene Glycols
Octaethylene glycol is used in the simplified synthesis of oligoethylene glycols . Economical syntheses in good yield of octa-, nona-, and undecaethylene glycols have been developed based on a coupling methodology . This involves chain-extending monobenzyl trior tetraethylene glycols either by coupling them together in the presence of tosyl chloride or through reaction with α,ω-ditosyl triethylene glycol .
Production of Cyclic Octaethylene Glycol 5-Nitroisophthalate
Octaethylene glycol is used as a cross-linking reagent to produce cyclic octaethylene glycol 5-nitroisophthalate . This compound has potential applications in various fields of scientific research .
Synthesis of Heterobifunctionalized Clickable Oligo (Ethylene Glycol) Linkers
Octaethylene glycol serves as a starting material for synthesizing heterobifunctionalized clickable oligo (ethylene glycol) linkers . These linkers have potential applications in bioconjugation, drug delivery, and materials science .
Synthesis of Supramolecular Polymers
Octaethylene glycol is also used in the synthesis of supramolecular polymers . These polymers have potential applications in the development of new materials with unique properties .
Natural Presence in Certain Species
Octaethylene glycol is naturally present in certain bacterial, fungal, and plant species . This natural presence has captured the attention of scientific researchers due to its potential applications .
Mechanism of Action
Octaethylene glycol, also known as 3,6,9,12,15,18,21-Heptaoxatricosane-1,23-diol, is a compound with diverse biochemical and physiological impacts . This article will delve into the mechanism of action of Octaethylene glycol, covering its primary targets, mode of action, affected biochemical pathways, pharmacokinetics, results of action, and how environmental factors influence its action.
Target of Action
One hypothesis proposes that Octaethylene glycol acts as an agonist for the nuclear peroxisome proliferator-activated receptor (PPAR) gamma . PPAR gamma is a pivotal regulator of lipid and glucose metabolism .
Mode of Action
Octaethylene glycol’s interaction with its targets is still under scrutiny . As an agonist for PPAR gamma, it could potentially influence lipid and glucose metabolism .
Biochemical Pathways
It’s known that ppar gamma, the proposed target of octaethylene glycol, plays a crucial role in regulating lipid and glucose metabolism . Therefore, Octaethylene glycol could potentially affect these metabolic pathways.
Result of Action
Given its proposed role as an agonist for ppar gamma, it could potentially influence lipid and glucose metabolism at the molecular and cellular levels .
Safety and Hazards
“3,6,9,12,15,18,21-Heptaoxatricosane-1,23-diol” may cause skin and eye irritation . Therefore, it is recommended to avoid contact with skin and eyes during handling . If accidental contact occurs, it should be washed off immediately with plenty of water, and medical help should be sought if necessary .
Future Directions
The use of “3,6,9,12,15,18,21-Heptaoxatricosane-1,23-diol” as a PEG-based PROTAC linker suggests potential applications in the development of new drugs . By enabling the targeted degradation of specific proteins, PROTACs offer a promising approach for the treatment of diseases that are difficult to address with traditional small-molecule drugs .
properties
IUPAC Name |
2-[2-[2-[2-[2-[2-[2-(2-hydroxyethoxy)ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethanol | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H34O9/c17-1-3-19-5-7-21-9-11-23-13-15-25-16-14-24-12-10-22-8-6-20-4-2-18/h17-18H,1-16H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GLZWNFNQMJAZGY-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(COCCOCCOCCOCCOCCOCCOCCO)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H34O9 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID3058618 | |
Record name | Octaethylene glycol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID3058618 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
370.44 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Octaethylene glycol | |
CAS RN |
5117-19-1 | |
Record name | Octaethylene glycol | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=5117-19-1 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Polyethylene glycol 400 | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0005117191 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Octaethylene glycol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID3058618 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 3,6,9,12,15,18,21-heptaoxatricosane-1,23-diol | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.023.506 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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